Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

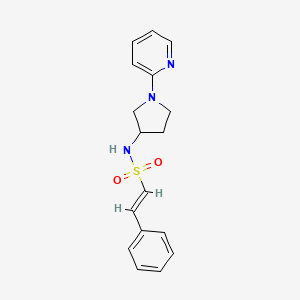

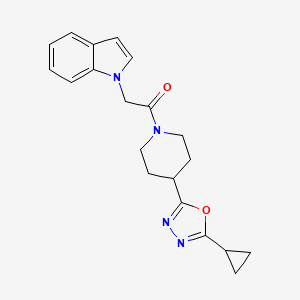

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with a pyridin-2-ylamino group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of these kinases halts cell cycle progression, thereby inhibiting cell proliferation .

Mode of Action

This compound interacts with its targets, CDK4/6, by binding to their ATP-binding pocket. This prevents ATP from binding, which is necessary for the kinases to transfer phosphate groups to their substrates. As a result, CDK4/6 are inhibited, leading to a halt in cell cycle progression at the G1 phase .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation . By halting the cell cycle at the G1 phase, the compound prevents cells from replicating their DNA and dividing, which can lead to a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the compound’s exposure Additionally, factors such as pH, temperature, and the presence of other drugs can also impact the compound’s stability and efficacy

Biochemical Analysis

Biochemical Properties

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with several enzymes and proteins. It has been reported to exhibit significant activity against Mycobacterium tuberculosis H37Ra . The compound’s interactions with these biomolecules are crucial for its biochemical function.

Cellular Effects

The compound has been observed to have dose-dependent effects on cellular processes. For instance, it has been reported to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells . This indicates that this compound can influence cell function and impact cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been reported to inhibit CDK4/cyclin D1 and CDK6/cyclin D1 , indicating that it can interact with biomolecules and potentially influence gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, selective degradation of CDK4 and CDK6 in Molt4 cells by proteomics analysis was observed at 5h with 250 nM treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the pyridin-2-ylamino group.

Piperazine Ring Formation: The piperazine ring is formed through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

Cyclopentyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrimidine or piperazine rings.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4)

Substitution: Halogenated precursors, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

Chemical Biology: The compound serves as a tool for probing the function of specific proteins and enzymes in biological systems.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDKs and have shown potent anti-cancer activity.

Substituted Benzamide Derivatives: These compounds are explored for their anti-tubercular activity and share structural similarities with the pyrimidine core.

Uniqueness

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile compound for various research applications and a promising candidate for drug development.

Properties

IUPAC Name |

cyclopentyl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-16-7-3-4-8-20-16/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSFZRKYIDIUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-METHOXYPHENYL)-N-[2-({6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]ACETAMIDE](/img/structure/B2447434.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2447442.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)